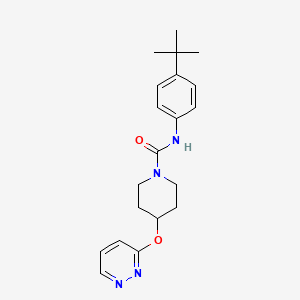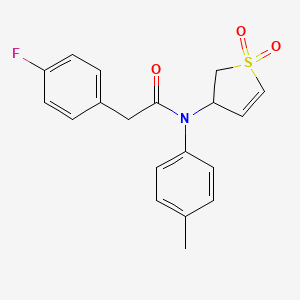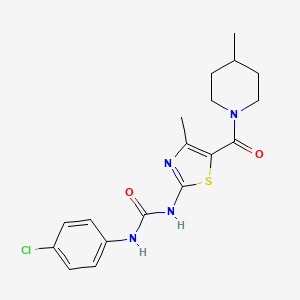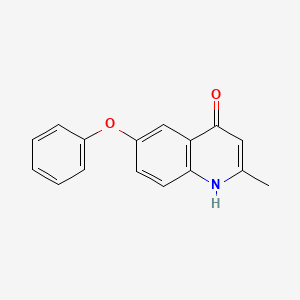
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various diseases.
作用機序
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide works by irreversibly binding to the BTK enzyme, which prevents its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells in many diseases.
Biochemical and Physiological Effects
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have minimal off-target effects, which is important for reducing toxicity and improving therapeutic efficacy.
実験室実験の利点と制限
One advantage of N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is its high potency and specificity for BTK, which allows for effective targeting of the B-cell receptor pathway. However, one limitation is that it may not be effective in all patients, as some tumors may have alternative signaling pathways that can bypass BTK inhibition.
将来の方向性
There are several potential future directions for the development of N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and other BTK inhibitors. These include:
1. Combination therapy: N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide may be used in combination with other agents, such as chemotherapy, immunotherapy, or other targeted therapies, to improve therapeutic efficacy and overcome resistance.
2. Biomarker identification: The identification of biomarkers that predict response to BTK inhibitors may help to identify patients who are most likely to benefit from treatment.
3. Alternative dosing schedules: Alternative dosing schedules, such as intermittent dosing or lower doses, may help to reduce toxicity and improve tolerability.
4. Development of next-generation BTK inhibitors: The development of next-generation BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties may further improve therapeutic outcomes.
Conclusion
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. While there are limitations to its use, such as potential resistance and off-target effects, the development of N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and other BTK inhibitors represents an important advance in the treatment of these diseases. Further research is needed to fully understand the potential of these agents and to identify optimal treatment strategies for patients.
合成法
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide can be synthesized using a multi-step process that involves the coupling of a pyridazine derivative with a piperidine carboxylic acid, followed by the introduction of a tert-butylphenyl group. The final product is obtained through a series of purification and isolation steps.
科学的研究の応用
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has shown potent anti-tumor activity and has been shown to induce apoptosis and inhibit B-cell receptor signaling.
特性
IUPAC Name |
N-(4-tert-butylphenyl)-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-20(2,3)15-6-8-16(9-7-15)22-19(25)24-13-10-17(11-14-24)26-18-5-4-12-21-23-18/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGRNBGWOXQLMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)
![Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2399638.png)


![2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2399642.png)
![3-cyclopentyl-N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B2399646.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2399648.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2399650.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acrylamide](/img/structure/B2399652.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline](/img/structure/B2399653.png)

